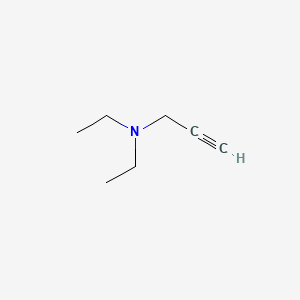
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Radical Chemistry Research
This compound is a derivative of the well-known radical TEMPO and has been used extensively in radical chemistry. It serves as a precursor for various radical reactions, including oxidation processes and radical polymerization .
Organic Synthesis
In organic synthesis, this molecule is utilized as a mild base . It can facilitate the formation of silylketene acetals , which are valuable intermediates in the synthesis of more complex organic molecules .
Catalysis
As a catalyst, 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is involved in copper-catalyzed aerobic oxidation of alcohols. This application is significant in developing greener chemical processes .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of quinazoline derivatives , which have applications in drug development, particularly as antitumor agents .
Polymer Science
This compound plays a role in nitroxide-mediated radical polymerization . It helps in controlling the growth of polymer chains, leading to materials with specific properties .
Analytical Chemistry
In analytical chemistry, it’s used as a spin trap in Electron Spin Resonance (ESR) spectroscopy. This allows for the detection and identification of short-lived radical species .
Environmental Chemistry
It can be used in the study of degradation processes of environmental pollutants. Its radical trapping ability helps in understanding the mechanisms of pollutant breakdown .
Biochemistry
Lastly, in biochemistry, it’s used to study oxidative stress in biological systems. It mimics the behavior of certain free radicals produced in the body, thus helping in the research of diseases related to oxidative damage .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2,6,6-Tetramethylpiperidine", "4-Cyanobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2,2,6,6-Tetramethylpiperidine is reacted with 4-Cyanobenzaldehyde in ethanol to form 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine.", "Step 2: 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine is then reacted with hydroxylamine hydrochloride in acetic acid to form 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine N-oxide.", "Step 3: Sodium hydroxide is added to the reaction mixture to deprotonate the N-oxide group, forming 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine N-oxide sodium salt.", "Step 4: The sodium salt is then treated with acetic acid to protonate the nitrogen atom, followed by addition of sodium hydroxide to deprotonate the hydroxyl group, forming 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile.", "Step 5: The final product is isolated and purified through recrystallization or column chromatography." ] } | |
CAS-Nummer |
38078-71-6 |
Produktname |
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
KVTOSAMSZMXLKB-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)C#N)C |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)




![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)



